REACTION_CXSMILES
|
[Na].[Mg].[C:3]1([CH3:21])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5](C)[C:4]=1O[C:12]1[C:17]([CH3:18])=[CH:16]C(C)=C[C:13]=1[CH3:20].C([O:24]CC)C>N.C#C>[CH3:21][C:3]([OH:24])([CH:8]=[C:7]([CH3:9])[CH3:6])[C:4]#[CH:5].[O:24]=[C:13]([CH:12]=[C:17]([CH3:16])[CH3:18])[CH3:20] |^1:0|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)OC1=C(C=C(C=C1C)C)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C#C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture over a period of about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ammonia was evaporated until the temperature of the residue
|
Type
|
CUSTOM
|
Details
|
reached -20° C.
|
Type
|
ADDITION
|
Details
|
the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which
|
Type
|
TEMPERATURE
|
Details
|
was maintained at -5° to +15° C
|
Type
|
CUSTOM
|
Details
|
The etheral layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with two portions of diethyl ether (100 ml
|
Type
|
WASH
|
Details
|
The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed by distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 25°-34° C./3 mmHg
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C=C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.3 g |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[Mg].[C:3]1([CH3:21])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5](C)[C:4]=1O[C:12]1[C:17]([CH3:18])=[CH:16]C(C)=C[C:13]=1[CH3:20].C([O:24]CC)C>N.C#C>[CH3:21][C:3]([OH:24])([CH:8]=[C:7]([CH3:9])[CH3:6])[C:4]#[CH:5].[O:24]=[C:13]([CH:12]=[C:17]([CH3:16])[CH3:18])[CH3:20] |^1:0|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)OC1=C(C=C(C=C1C)C)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C#C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture over a period of about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ammonia was evaporated until the temperature of the residue
|
Type
|
CUSTOM
|
Details
|
reached -20° C.
|
Type
|
ADDITION
|
Details
|
the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which
|
Type
|
TEMPERATURE
|
Details
|
was maintained at -5° to +15° C
|
Type
|
CUSTOM
|
Details
|
The etheral layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with two portions of diethyl ether (100 ml
|
Type
|
WASH
|
Details
|
The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed by distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 25°-34° C./3 mmHg
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C=C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.3 g |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |